(-)-Hydroxycitric acid lactone

Description

Hydroxycitric acid has been reported in Garcinia cowa, Hibiscus sabdariffa, and Garcinia atroviridis with data available.

RN given refers to cpd without isomeric designation; structure

Structure

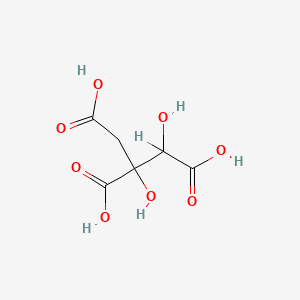

2D Structure

Properties

IUPAC Name |

1,2-dihydroxypropane-1,2,3-tricarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O8/c7-2(8)1-6(14,5(12)13)3(9)4(10)11/h3,9,14H,1H2,(H,7,8)(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMJBYMUCKBYSCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)C(C(C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80863711 | |

| Record name | 3-C-Carboxy-2-deoxypentaric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80863711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6205-14-7, 27750-10-3 | |

| Record name | 1,2,3-Propanetricarboxylic acid, 1,2-dihydroxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6205-14-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxycitric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006205147 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-C-Carboxy-2-deoxypentaric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80863711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Garcinia acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031159 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1,2,3-Propanetricarboxylic acid, 1,2-dihydroxy- (Isocitric Acid)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 1,2,3-Propanetricarboxylic acid, 1,2-dihydroxy-, commonly known as isocitric acid. This document includes quantitative data, detailed experimental protocols, and visualizations of its role in key biological pathways.

Chemical and Physical Properties

Isocitric acid is a structural isomer of citric acid and a key intermediate in the Krebs cycle.[1] It is a white crystalline solid at room temperature.[2] Due to their similar structures, isocitric acid and citric acid share many chemical and physical properties.[1]

Quantitative Data Summary

The following table summarizes the key physicochemical properties of isocitric acid.

| Property | Value | Reference |

| Molecular Formula | C₆H₈O₇ | [2][3] |

| Molecular Weight | 192.12 g/mol | [2][3] |

| Melting Point | 162-165 °C | [2][3] |

| Solubility in Water | 466 mg/mL | [2][3] |

| pKa₁ | 3.07 (predicted) | [4] |

| pKa₂ | 4.761 (extrapolated) | |

| pKa₃ | 6.396 (extrapolated) | |

| Appearance | White crystalline solid | [2] |

Experimental Protocols

This section provides detailed methodologies for the determination of key chemical and physical properties of isocitric acid.

Determination of Melting Point

Method: Capillary Melting Point Determination

Principle: This method involves heating a small, packed sample of the solid in a capillary tube and observing the temperature range over which it melts.

Procedure:

-

Ensure the isocitric acid sample is dry and finely powdered.

-

Seal one end of a capillary tube by heating it in a flame.

-

Introduce the powdered isocitric acid into the open end of the capillary tube to a height of 2-3 mm.

-

Pack the sample by tapping the sealed end of the capillary tube on a hard surface.

-

Place the capillary tube in a melting point apparatus.

-

Heat the apparatus at a rate of 10-15 °C per minute initially.

-

Observe the sample through the magnifying lens.

-

When the sample begins to melt, record the temperature (T₁).

-

Continue heating at a slower rate (1-2 °C per minute) until the entire sample has melted into a clear liquid. Record the temperature at which the last solid melts (T₂).

-

The melting point range is reported as T₁ - T₂.

Determination of Aqueous Solubility

Method: Shake-Flask Method

Principle: An excess amount of the solid is equilibrated with a known volume of water at a specific temperature. The concentration of the dissolved solid in the saturated solution is then determined.

Procedure:

-

Add an excess amount of isocitric acid to a flask containing a known volume of deionized water.

-

Seal the flask and place it in a shaker bath at a constant temperature (e.g., 25 °C).

-

Shake the mixture for a sufficient time to reach equilibrium (e.g., 24-48 hours).

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are included. Filtration through a 0.45 µm filter may be necessary.

-

Dilute the saturated solution gravimetrically with deionized water to a suitable concentration for analysis.

-

Quantify the concentration of isocitric acid in the diluted solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

Calculate the original concentration in the saturated solution to determine the solubility.

Determination of pKa

Method: Potentiometric Titration

Principle: A solution of the weak acid is titrated with a strong base of known concentration. The pH of the solution is monitored throughout the titration, and the pKa values are determined from the resulting titration curve. As a polyprotic acid, isocitric acid will have multiple equivalence points.

Procedure:

-

Calibrate a pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).

-

Accurately weigh a known amount of isocitric acid and dissolve it in a known volume of deionized, CO₂-free water.

-

Place the solution in a beaker with a magnetic stir bar and begin stirring.

-

Immerse the calibrated pH electrode into the solution.

-

Fill a burette with a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

Record the initial pH of the isocitric acid solution.

-

Add the titrant in small, known increments (e.g., 0.1-0.5 mL).

-

After each addition, allow the pH to stabilize and record the pH and the total volume of titrant added.

-

Continue the titration past the final equivalence point.

-

Plot the pH versus the volume of titrant added.

-

Determine the equivalence points from the inflection points of the titration curve. The pKa values correspond to the pH at the half-equivalence points.

Spectroscopic Analysis

¹H and ¹³C NMR Spectroscopy

Principle: NMR spectroscopy provides detailed information about the molecular structure of a compound by observing the behavior of atomic nuclei in a magnetic field.

Experimental Protocol (¹H and ¹³C NMR in D₂O):

-

Sample Preparation: Dissolve approximately 5-10 mg of isocitric acid in 0.5-0.7 mL of deuterium oxide (D₂O).

-

Instrumentation:

-

Spectrometer: 500 MHz or higher field strength NMR spectrometer.

-

Solvent: D₂O.

-

Temperature: 25 °C.

-

-

¹H NMR Parameters:

-

Pulse Sequence: Standard single-pulse experiment.

-

Number of Scans: 16-64, depending on concentration.

-

Relaxation Delay: 1-5 seconds.

-

Spectral Width: Appropriate for observing all proton signals (e.g., 0-10 ppm).

-

-

¹³C NMR Parameters:

-

Pulse Sequence: Proton-decoupled single-pulse experiment.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: Appropriate for observing all carbon signals (e.g., 0-200 ppm).

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID) to obtain the NMR spectrum. Chemical shifts are referenced to an internal or external standard.

Method: KBr Pellet Transmission

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. This results in a unique spectrum that can be used to identify functional groups.

Experimental Protocol:

-

Sample Preparation:

-

Thoroughly grind a small amount (1-2 mg) of dry isocitric acid with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

-

Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer.

-

Data Acquisition:

-

Acquire a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Typically, spectra are collected in the range of 4000-400 cm⁻¹.

-

Method: Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)

Principle: LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry to identify and quantify compounds. ESI is a soft ionization technique suitable for polar molecules like isocitric acid.

Experimental Protocol:

-

Sample Preparation: Dissolve a small amount of isocitric acid in a suitable solvent compatible with the mobile phase (e.g., water or a water/methanol mixture) to a concentration of approximately 1-10 µg/mL.

-

Liquid Chromatography (LC) Conditions:

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

-

Flow Rate: 0.2-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is typically preferred for carboxylic acids.

-

Scan Range: m/z 50-500.

-

Capillary Voltage: 3-4 kV.

-

Drying Gas Flow and Temperature: Optimized for the specific instrument.

-

Fragmentation Analysis (MS/MS): To obtain structural information, the deprotonated molecule [M-H]⁻ (m/z 191) can be selected for collision-induced dissociation (CID) to observe characteristic fragment ions.

-

Biological Signaling Pathway: The Krebs Cycle

Isocitric acid is a crucial intermediate in the Krebs cycle (also known as the citric acid cycle or tricarboxylic acid cycle), a central metabolic pathway for the production of energy in aerobic organisms.

The following diagram illustrates the steps involving isocitric acid in the Krebs cycle.

Caption: Conversion of Citrate to α-Ketoglutarate in the Krebs Cycle.

Experimental Workflow: Enzymatic Assay of Isocitrate Dehydrogenase

The activity of enzymes that metabolize isocitric acid, such as isocitrate dehydrogenase (IDH), can be determined using spectrophotometric assays. These assays are crucial for studying enzyme kinetics and for drug development targeting these enzymes.

The following diagram outlines a typical workflow for an isocitrate dehydrogenase enzymatic assay.

Caption: Workflow for Isocitrate Dehydrogenase Enzymatic Assay.

Experimental Workflow: Quantification of Isocitric Acid in Fruit Juice by HPLC

Isocitric acid content is an important marker for the authenticity of fruit juices.[1] HPLC is a common method for its quantification.

The following diagram illustrates a typical workflow for the analysis of isocitric acid in a fruit juice sample.

Caption: HPLC Workflow for Isocitric Acid Quantification in Juice.

References

A Technical Guide to Hydroxycitric Acid (HCA) from Natural Sources: From Bench to Bioactivity

Foreword: This document provides a comprehensive technical overview of hydroxycitric acid (HCA), a bioactive compound of significant interest in metabolic research and drug development. Primarily sourced from the fruit rinds of Garcinia species, HCA has been extensively studied for its potential as an anti-obesity agent. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and visualizations of its molecular mechanisms.

Natural Sources of Hydroxycitric Acid

Hydroxycitric acid is a derivative of citric acid found in a limited number of plant species, predominantly within the Garcinia genus.[1] The most well-known and commercially utilized source is Garcinia cambogia (also known as Garcinia gummi-gutta).[2][3] Other notable sources include Garcinia indica, Garcinia atroviridis, and Garcinia xanthochymus.[1][4][5][6] The concentration of HCA can vary significantly between species, genotypes, and plant parts, with the highest levels typically found in the fruit rind.[6][7][8]

Table 1: Hydroxycitric Acid (HCA) Content in Various Garcinia Species

| Species | Plant Part | HCA Content (% w/w, Dry Weight) | Other Major Organic Acids | Reference(s) |

|---|---|---|---|---|

| Garcinia gummi-gutta (cambogia) | Fruit Rind | 16% - 55% | HCA Lactone, Citric Acid, Malic Acid | [7][9] |

| Garcinia gummi-gutta (cambogia) | Leaves | ~7.9% | HCA Lactone (~3.2%), Citric Acid | [6][9] |

| Garcinia indica | Fruit Rind | 1.7% - 16.3% | HCA Lactone (3.5% - 20.7%) | [7] |

| Garcinia atroviridis | Fruit | 5.35% - 57.21% | Not specified | [8] |

| Garcinia lancifolia | Fruit | ~53.9% | HCA Lactone (~23.9%) | [10] |

| Garcinia pedunculata | Fruit | ~44.6% | HCA Lactone (~23.6%) | [10] |

| Garcinia xanthochymus | Fruit | ~8.3% | Garcinol, HCA Lactone | [10] |

| Garcinia binucao | Fruit Pulp | ~4.8% (via water extraction) | Not specified |[11] |

Biochemical Mechanisms of Action

HCA's biological effects are attributed to several interconnected mechanisms, the most prominent being its influence on lipid metabolism.

Primary Mechanism: Inhibition of ATP Citrate Lyase (ACLY)

The principal mechanism of HCA is the competitive inhibition of ATP citrate lyase (ACLY), a crucial enzyme in the de novo lipogenesis pathway.[4][5] ACLY catalyzes the conversion of citrate into acetyl-CoA and oxaloacetate in the cytoplasm.[12] Acetyl-CoA is the fundamental building block for the synthesis of fatty acids and cholesterol.[13][14] By inhibiting ACLY, HCA effectively reduces the available pool of cytosolic acetyl-CoA, thereby limiting the substrate required for fatty acid synthesis, particularly after a high-carbohydrate meal.[4][5][13] This leads to a downstream reduction in the production of malonyl-CoA, which in turn can alleviate the inhibition of carnitine palmitoyltransferase 1 (CPT1), promoting fatty acid oxidation.

Modulation of Cellular Energy Sensing Pathways

Recent studies have revealed that HCA's effects extend to key energy-regulating signaling pathways, such as the AMP-activated protein kinase (AMPK) and mammalian target of rapamycin (mTOR) pathways.

-

AMPK Activation: HCA has been shown to activate AMPK in chronic myelogenous leukemia (CML) cells.[15][16] AMPK acts as a master regulator of cellular energy homeostasis. Its activation typically promotes catabolic processes (like fatty acid oxidation) while inhibiting anabolic processes (like lipogenesis). In broiler chickens, HCA was found to activate the adiponectin-AMPK signaling pathway, leading to reduced lipid accumulation and accelerated energy metabolism.[17][18]

-

mTOR Pathway Interaction: Interestingly, in CML cells, HCA treatment resulted in the co-activation of both AMPK and mTOR pathways.[16] This dual activation triggered an unfolded protein response, leading to cell cycle arrest and DNA fragmentation.[15][16]

Other Postulated Mechanisms

-

Appetite Suppression: Some studies suggest HCA may increase the release and availability of serotonin in the brain, a neurotransmitter involved in regulating appetite and satiety.[1][2]

-

Increased Glycogen Synthesis: By diverting carbohydrates away from fatty acid synthesis, HCA may promote the synthesis and storage of glycogen in the liver.[4]

-

Inhibition of Carbohydrate Metabolism: HCA has been hypothesized to inhibit pancreatic alpha-amylase and intestinal alpha-glucosidase, which would reduce carbohydrate breakdown and absorption.[1][2]

Experimental Protocols

Protocol 1: Extraction and Isolation of HCA from Garcinia cambogia

This protocol is a synthesized method based on common laboratory practices for isolating HCA from dried fruit rinds.[3][19]

Objective: To extract and isolate HCA from dried Garcinia cambogia fruit rinds.

Materials:

-

Dried, ground Garcinia cambogia fruit rind powder.

-

99% Ethanol (EtOH).

-

0.05M Ethanolic Potassium Hydroxide (KOH).

-

Deionized water.

-

Soxhlet apparatus, rotary vacuum evaporator, centrifuge, filter paper.

Methodology:

-

Soxhlet Extraction:

-

Place 50 g of powdered G. cambogia rind into a cellulose thimble.

-

Position the thimble in the main chamber of the Soxhlet extractor.

-

Fill the distillation flask with 500 mL of 99% ethanol.

-

Heat the flask to 60°C and perform continuous extraction for 5-6 hours. The solvent will cycle through the sample, extracting the soluble compounds.

-

-

Solvent Removal:

-

After extraction, cool the ethanolic extract to room temperature.

-

Concentrate the extract using a rotary vacuum evaporator at a temperature below 40°C to remove the ethanol.

-

-

Precipitation of Potassium HCA Salt:

-

Re-dissolve the concentrated extract in a minimal amount of ethanol.

-

Slowly add 0.05M ethanolic KOH dropwise while stirring continuously. A precipitate of potassium hydroxycitrate will form.

-

Continue adding KOH until no further precipitation is observed.

-

-

Isolation and Drying:

-

Collect the precipitate by centrifugation or vacuum filtration.

-

Wash the precipitate with a small amount of cold ethanol to remove impurities.

-

Dry the isolated potassium HCA salt in a vacuum oven at <40°C to yield a crystalline powder. Due to its hygroscopic nature, it should be stored in a desiccator.

-

Protocol 2: Quantification of HCA by HPLC

This protocol outlines a typical High-Performance Liquid Chromatography (HPLC) method for quantifying HCA in extracts.[7][19]

Objective: To quantify the concentration of HCA in a prepared extract.

Instrumentation & Conditions:

-

HPLC System: With UV-Vis Detector.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: 0.01M Hydrochloric Acid (HCl) or 10 mM Sulfuric Acid in deionized water.[7][19]

-

Flow Rate: 0.5 - 1.0 mL/min.[19]

-

Injection Volume: 20 µL.

-

Column Temperature: Ambient or controlled at 25°C.

Methodology:

-

Standard Preparation:

-

Prepare a stock solution of a certified HCA standard (e.g., potassium HCA salt) in the mobile phase at 1 mg/mL.

-

Create a series of calibration standards (e.g., 10, 25, 50, 100, 200 µg/mL) by serially diluting the stock solution.

-

-

Sample Preparation:

-

Accurately weigh and dissolve the extracted HCA salt or Garcinia extract in the mobile phase to a known concentration (e.g., 1 mg/mL).

-

Filter the sample solution through a 0.45 µm syringe filter prior to injection.

-

-

Analysis:

-

Inject the standards to generate a calibration curve (Peak Area vs. Concentration).

-

Inject the prepared sample.

-

Identify the HCA peak based on the retention time of the standard (typically around 4.5 minutes under specified conditions).[19]

-

Quantify the amount of HCA in the sample by interpolating its peak area against the standard calibration curve.

-

Protocol 3: Quantification of HCA in Plasma by LC-MS/MS

This protocol is based on validated methods for determining HCA concentrations in biological fluids, essential for pharmacokinetic studies.[20][21][22]

Objective: To quantify HCA in rodent or human plasma.

Instrumentation & Conditions:

-

System: UPLC or HPLC coupled with a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

-

Column: UPLC HSS T3 (100 x 2.1 mm, 1.8 µm) or equivalent.[22]

-

Mobile Phase: Acetonitrile/0.1% Ammonium Hydroxide (15:85, v/v).[22]

-

Flow Rate: 0.2 - 0.4 mL/min.

-

Ionization Mode: ESI Negative.

-

MRM Transitions: Monitor specific parent-to-daughter ion transitions for HCA and an internal standard (e.g., DL-malic acid-d3).[22]

Methodology:

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma in a microcentrifuge tube, add the internal standard.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute, then centrifuge at >10,000 x g for 10 minutes.

-

Transfer the supernatant to a clean tube for analysis. Alternatively, use ultrafiltration for sample cleanup.[20][23]

-

-

Standard and QC Preparation:

-

Analysis:

-

Inject the processed samples and standards onto the LC-MS/MS system.

-

The concentration of HCA in the unknown samples is determined from the calibration curve generated by plotting the peak area ratio (HCA/Internal Standard) against the nominal concentration of the calibration standards.

-

Summary of Preclinical and Clinical Data

The effects of HCA have been evaluated in numerous studies, though results, particularly in humans, have sometimes been inconsistent.[4][24]

Table 2: Selected Preclinical (Animal) Studies on HCA

| Model | Dosage/Treatment | Duration | Key Findings | Reference(s) |

|---|---|---|---|---|

| Broiler Chickens | 1000-3000 mg/kg in diet | 28 days | Promoted protein synthesis, inhibited fatty acid synthesis by promoting the citric acid cycle. | [25] |

| Broiler Chickens | G. cambogia extract in diet | 6 weeks | Decreased lipid droplet accumulation, accelerated carbohydrate metabolism, activated adiponectin-AMPK pathway. | [17] |

| Primary Chicken Hepatocytes | 1-50 µM (-)-HCA | 24 hours | Decreased ATP-citrate lyase protein content and cytosolic acetyl-CoA levels. | [12] |

| Overweight Human Subjects | 1000 mg HCA/day | 12 weeks | Significantly reduced visceral, subcutaneous, and total fat areas compared to placebo. |[26] |

Table 3: Selected Human Clinical Trials on HCA for Weight Management

| Study Design | Participants | Dosage | Duration | Results | Reference(s) |

|---|---|---|---|---|---|

| Randomized, double-blind, placebo-controlled | 135 overweight subjects | 1500 mg HCA/day | 12 weeks | Failed to produce significant weight loss or fat mass loss beyond placebo. | [24] |

| Meta-analysis of 9 RCTs | - | Varied | Varied | Showed a small but statistically significant short-term weight loss (-0.88 kg) compared to placebo. Clinical relevance uncertain. | [1] |

| Randomized, double-blind, placebo-controlled | 60 overweight subjects | 2800 mg HCA/day | 8 weeks | Body weight and BMI decreased by 5.4% and 5.2%, respectively. Reduced total cholesterol, LDL, and triglycerides. | [27] |

| Clinical Study | 100 obese individuals | 1200 mg Garcinia caplets/day | 3 months | Significant reductions in body weight, serum triglycerides, cholesterol, and LDL levels. | |

Bioavailability and Pharmacokinetics

The efficacy of HCA is critically dependent on its bioavailability, which can be influenced by several factors.

-

Food Effect: Administration of HCA with food, particularly a high-calorie or high-fiber meal, can significantly reduce its absorption.[28][29] A pharmacokinetic study showed that peak plasma concentration (Cmax) and total exposure (AUC) were 3-fold and 2-fold lower, respectively, when taken in a fed state compared to a fasted state.[29]

-

Formulation: HCA is often formulated as a calcium or potassium salt to improve stability. However, some evidence suggests that calcium salts may diminish bioavailability.[28] Taking the supplement on an empty stomach is often recommended to enhance absorption.[27][28]

Table 4: Pharmacokinetic Parameters of HCA in Humans (Fasted State)

| Parameter | Value | Conditions | Reference(s) |

|---|---|---|---|

| Time to Peak (Tmax) | ~60 - 90 min | Single bolus dose of 4.4 g HCA solution | [30] |

| Peak Plasma Conc. (Cmax) | 0.8 - 8.4 mg/L | Ingestion of 2 g HCA | [30] |

| Peak Plasma Conc. (Cmax) | ~7.7 µg/mL | 750 mg HCA dose (fasted) | [29] |

| Area Under Curve (AUC0-10h) | ~21.7 µg·h/mL | 750 mg HCA dose (fasted) |[29] |

Conclusion and Future Directions

Hydroxycitric acid, primarily from Garcinia cambogia, remains a compound of high interest for its potential to modulate lipid metabolism. Its primary mechanism, the competitive inhibition of ATP citrate lyase, is well-established.[4][13] However, emerging research highlights its broader impact on cellular energy sensing pathways like AMPK.[15][17] While preclinical studies consistently demonstrate efficacy in reducing lipogenesis and body weight, human clinical trial results are mixed, pointing to significant challenges in bioavailability and formulation.[1][24][27]

For drug development professionals, future research should focus on:

-

Optimizing Bioavailability: Developing novel formulations or delivery systems (e.g., nanoformulations) to overcome poor absorption and food-effect interactions.[9]

-

Large-Scale, Rigorous Clinical Trials: Conducting well-designed, long-term trials with standardized HCA preparations to clarify its clinical efficacy and safety for weight management.[1]

-

Exploring Broader Therapeutic Applications: Investigating the potential of HCA in other metabolic disorders and its role in modulating pathways like AMPK for applications beyond weight loss, such as in oncology.[16]

This guide provides a foundational resource for understanding the technical aspects of HCA, from its natural origins to its complex biochemical interactions, offering a basis for continued research and development.

References

- 1. The Use of Garcinia Extract (Hydroxycitric Acid) as a Weight loss Supplement: A Systematic Review and Meta-Analysis of Randomised Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Review on Isolation and Believed Mechanism of Action of Hydroxycitric Acid | RGUHS Journal of Pharmaceutical Sciences | Journalgrid [rjps.journalgrid.com]

- 3. jchr.org [jchr.org]

- 4. Chemistry and biochemistry of (-)-hydroxycitric acid from Garcinia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. phcogres.com [phcogres.com]

- 7. researchgate.net [researchgate.net]

- 8. myfoodresearch.com [myfoodresearch.com]

- 9. Recent Advances in Garcinia cambogia Nutraceuticals in Relation to Its Hydroxy Citric Acid Level. A Comprehensive Review of Its Bioactive Production, Formulation, and Analysis with Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. adtu.in [adtu.in]

- 11. cabidigitallibrary.org [cabidigitallibrary.org]

- 12. karger.com [karger.com]

- 13. researchgate.net [researchgate.net]

- 14. perarin.com [perarin.com]

- 15. mdpi.com [mdpi.com]

- 16. Hydroxycitric Acid Inhibits Chronic Myelogenous Leukemia Growth through Activation of AMPK and mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Extraction, Crystallization, Preservtion, Pelletizing and Quantification of Hydroxy Citric Acid from Garcinia Cambogia | Semantic Scholar [semanticscholar.org]

- 20. Development and Validation of an Analytical Method to Quantitate Hydroxycitric Acid, the Key Constituent in Garcinia cambogia Extract, in Rodent Plasma and Fetus - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Development and Validation of an Analytical Method to Quantitate Hydroxycitric Acid, the Key Constituent in Garcinia cambogia Extract, in Rodent Plasma and Fetus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. tandfonline.com [tandfonline.com]

- 24. Garcinia cambogia (hydroxycitric acid) as a potential antiobesity agent: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Metabolomics reveals the mechanism of (-)-hydroxycitric acid promotion of protein synthesis and inhibition of fatty acid synthesis in broiler chickens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Effects of garcinia cambogia (Hydroxycitric Acid) on visceral fat accumulation: a double-blind, randomized, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. eujournal.org [eujournal.org]

- 29. Food-Effect on (-) - Hydroxycitric Acid Absorption After Oral Administration of Garcinia cambogia Extract Formulation: a Phase I, Randomized, Cross-Over Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Physical and Chemical Characteristics of Hydroxycitrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of hydroxycitrate (HCA), a naturally occurring derivative of citric acid found in various tropical plants. The document details its biochemical mechanisms, with a focus on its role as a competitive inhibitor of ATP citrate lyase, and provides detailed experimental protocols for its analysis and functional assessment.

Physical and Chemical Properties of Hydroxycitrate

Hydroxycitrate is a key active compound found in plants such as Garcinia cambogia and Hibiscus sabdariffa.[1] Its chemical structure is similar to citric acid but with an additional hydroxyl group.[2] This structural difference is fundamental to its biological activity. The compound exists as a crystalline solid and its stability can be influenced by factors such as temperature and pH.[3][4] For instance, HCA is stable in plasma at -20°C for up to 186 days and at -70°C for up to 762 days. Processing methods like steam blanching, drying, and fermentation can lead to a reduction in HCA content in its natural sources.[4]

Below is a summary of the key quantitative data for hydroxycitric acid:

| Property | Value | Source(s) |

| Molecular Formula | C₆H₈O₈ | [5][6][7] |

| Molecular Weight | 208.12 g/mol | [5][6][7] |

| Boiling Point | 393.3 ± 42.0 °C (Predicted) | [5][6] |

| Density | 1.947 ± 0.06 g/cm³ (Predicted) | [5][6] |

| pKa | 2.90 ± 0.28 (Predicted) | [5] |

| Solubility | - Soluble in: Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. - Aqueous acid: 10 mg/ml - DMF: Slightly soluble | [3][5][8] |

| Storage Temperature | Room Temperature (Inert atmosphere) | [5] |

| Appearance | Crystalline solid | [3][5] |

Stereoisomers of Hydroxycitrate

Hydroxycitric acid possesses two chiral centers, giving rise to four distinct stereoisomers: (2S,3S), (2R,3R), (2S,3R), and (2R,3S).[2] These stereoisomers exhibit different biological activities. The (-)-hydroxycitric acid isomer, specifically the (2S,3S)-isomer found in Garcinia cambogia, is a known inhibitor of ATP citrate lyase.[1][9] In contrast, the (2S,3R)-isomer, predominantly found in Hibiscus sabdariffa, is recognized for its inhibitory effects on pancreatic alpha-amylase and intestinal alpha-glucosidase, which are involved in carbohydrate metabolism.[1]

References

- 1. Effects of acute (-)-hydroxycitrate supplementation on substrate metabolism at rest and during exercise in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Binding of hydroxycitrate to human ATP-citrate lyase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chronic (-)-hydroxycitrate administration spares carbohydrate utilization and promotes lipid oxidation during exercise in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Phytoformulation with hydroxycitric acid and capsaicin protects against high-fat-diet-induced obesity cardiomyopathy by reducing cardiac lipid deposition and ameliorating inflammation and apoptosis in the heart - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metabolomics reveals the mechanism of (-)-hydroxycitric acid promotion of protein synthesis and inhibition of fatty acid synthesis in broiler chickens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. myfoodresearch.com [myfoodresearch.com]

- 8. legerepharm.com [legerepharm.com]

- 9. Effects of intraduodenal hydroxycitrate on glucose absorption, incretin release, and glycemia in response to intraduodenal glucose infusion in health and type 2 diabetes: A randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure and Formation of Hydroxycitric Acid Lactone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, stereoisomerism, and formation of hydroxycitric acid lactone from its parent compound, hydroxycitric acid (HCA). It is intended to serve as a core resource for researchers, scientists, and professionals involved in drug development and related fields who are working with or investigating these compounds.

Introduction to Hydroxycitric Acid (HCA) and its Lactone

Hydroxycitric acid (HCA) is a naturally occurring tricarboxylic acid, structurally similar to citric acid, that is found in various tropical plants, most notably in the fruit rinds of Garcinia cambogia and the calyxes of Hibiscus sabdariffa.[1][2] HCA has garnered significant scientific interest due to its potential as a nutritional supplement for weight management, primarily attributed to its ability to competitively inhibit the enzyme ATP citrate lyase, which is involved in fatty acid synthesis.[1][2][3]

A key chemical characteristic of HCA is its propensity to undergo intramolecular cyclization to form a more stable five-membered ring structure known as hydroxycitric acid lactone (HCA lactone). This conversion is a reversible equilibrium reaction that is influenced by factors such as pH and temperature.[4][5] The lactone form is often considered a prodrug, as it can convert back to the active HCA form under physiological conditions.[6] Understanding the structure of these molecules and the dynamics of their interconversion is critical for research, formulation, and clinical application.

Chemical Structure and Stereoisomerism

HCA possesses two chiral centers, which gives rise to four possible stereoisomers: (+)- and (-)-hydroxycitric acid, and (+)- and (-)-allo-hydroxycitric acid.[1] The naturally occurring isomer in Garcinia cambogia is the (-)-hydroxycitric acid, specifically the (2S, 3S) configuration.[2][7] In contrast, Hibiscus sabdariffa is a source of the (2S, 3R)-allo-hydroxycitric acid isomer.[2][7] Each of these stereoisomers can form a corresponding lactone.

The chemical structures of (-)-hydroxycitric acid and its corresponding lactone are depicted below.

References

- 1. Mechanisms of lactone hydrolysis in neutral and alkaline conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. [PDF] Rapid and sensitive HPLC-PDA method for simultaneous identification and quantification of dietary weight reducing compound hydroxy citric acid lactone and chemo preventive compounds isoxanthochymol and xanthochymol in Garcinia indica | Semantic Scholar [semanticscholar.org]

- 4. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 5. The interconversion kinetics, equilibrium, and solubilities of the lactone and hydroxyacid forms of the HMG-CoA reductase inhibitor, CI-981 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ijpsonline.com [ijpsonline.com]

- 7. researchgate.net [researchgate.net]

Unveiling Hydroxycitric Acid: A Technical Guide to its Discovery, History, and Scientific Exploration

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxycitric acid (HCA), a derivative of citric acid, has garnered significant scientific interest for its potential role in metabolic regulation.[1][2] Predominantly found in the fruit rinds of plants from the Garcinia genus, such as Garcinia cambogia, Garcinia indica, and Garcinia atroviridis, HCA has a long history of use in traditional medicine and culinary applications, particularly in Southeast Asia.[3][4][5][6] This technical guide provides an in-depth exploration of the discovery and history of HCA research, presenting key quantitative data, detailed experimental protocols, and visualizations of its mechanistic pathways to support ongoing research and development efforts.

Discovery and Historical Timeline

The scientific journey of hydroxycitric acid is marked by key discoveries that have progressively elucidated its chemical nature and biological functions.

Traditional Use: For centuries, the fruit of Garcinia cambogia, known as Malabar tamarind, has been utilized in traditional Ayurvedic medicine for various purposes, including as a digestive aid and in the treatment of rheumatism.[3][4][7] Its use as a food preservative and flavoring agent in culinary preparations is also well-documented.[3][5][7][8]

Early Scientific Isolation and Identification:

-

1883: The initial isolation of a form of hydroxycitric acid was accomplished by von Lippmann from sugar beets, where it exists as a minor constituent.[9]

-

1965: The specific isomer, (-)-hydroxycitric acid, the form predominantly found in Garcinia cambogia, was first isolated and identified by Y. S. Lewis and S. Neelakantan.[9][10][11] This pivotal discovery laid the groundwork for future research into its biological effects.

Elucidation of its Primary Mechanism:

-

1969: A significant breakthrough occurred when Watson and colleagues reported that (-)-hydroxycitric acid is a potent inhibitor of ATP citrate lyase.[9][11] This enzyme is crucial for the conversion of citrate to acetyl-CoA, a fundamental building block for fatty acid synthesis.[6][9]

This timeline highlights the progression from traditional observations to the scientific validation of HCA's core mechanism of action, paving the way for its investigation as a potential therapeutic agent.

Physicochemical Properties

Hydroxycitric acid (C₆H₈O₈) is a derivative of citric acid, distinguished by an additional hydroxyl group.[1] It possesses two chiral centers, leading to the existence of four stereoisomers: (+)- and (-)-hydroxycitric acid, and (+)- and (-)-allo-hydroxycitric acid. The (-)-hydroxycitric acid isomer is the naturally occurring and biologically active form found in Garcinia species.[1] In solution, HCA can exist in both an open form and a lactone form.[1]

Quantitative Data from Preclinical and Clinical Research

The following tables summarize key quantitative findings from various studies on hydroxycitric acid.

Table 1: Pharmacokinetic Parameters of Hydroxycitric Acid

| Parameter | Species | Dose | Formulation | Cmax | Tmax | Half-life (t1/2) | Bioavailability (F) | Reference |

| Peak Plasma Concentration (Cmax) | Human | 750 mg HCA | GCE in fasted state | 3-fold higher than fed | - | - | - | [12] |

| Peak Plasma Concentration (Cmax) | Rat | 1000 mg/kg | HCA-SX (calcium-potassium salt) | 37.3 µg/mL | - | - | - | [13] |

| Peak Plasma Concentration (Cmax) | Rat | 1000 mg/kg | HCA-Ca (calcium salt) | 12.93 µg/mL | - | - | - | [13] |

| Area Under the Curve (AUC) | Rat | 1000 mg/kg | HCA-SX (calcium-potassium salt) | 65.55 µg·h/mL | - | - | 93.93% | [13] |

| Area Under the Curve (AUC) | Rat | 1000 mg/kg | HCA-Ca (calcium salt) | 33.80 µg·h/mL | - | - | - | [13] |

| Half-life (t1/2) | Rat | 1 mg/kg (i.v.) | - | - | - | ~2 hours | - | [14] |

GCE: Garcinia cambogia extract

Table 2: Effects of Hydroxycitric Acid on Body Weight and Lipid Profile in Human Clinical Trials

| Study Duration | Daily HCA Dosage | Change in Body Weight (vs. Placebo) | Change in Triglycerides (vs. Placebo) | Change in Total Cholesterol (vs. Placebo) | Change in LDL (vs. Placebo) | Change in HDL (vs. Placebo) | Reference |

| 3 months | 1200 mg | -5.7 kg (in 50% of subjects) | -20.0 mg/dL | -4.4 mg/dL | -4.7 mg/dL | -2.5 mg/dL | [4] |

| 8 weeks | 1 g | No significant difference | Not reported | Not reported | Not reported | Not reported | [15] |

| 12 weeks | 1.5 g | No significant difference | Not reported | Not reported | Not reported | Not reported | [15] |

| Meta-analysis | Varied | -0.88 kg | -24.21 mg/dL | -6.76 mg/dL | No significant effect | +2.95 mg/dL | [16][17][18] |

Key Signaling Pathways and Mechanisms of Action

Hydroxycitric acid exerts its biological effects through multiple pathways, the most prominent being the inhibition of de novo lipogenesis.

Inhibition of ATP Citrate Lyase and Downstream Effects

The primary mechanism of action of HCA is the competitive inhibition of ATP citrate lyase, a key enzyme in the lipogenesis pathway.[2] This inhibition leads to a reduction in the cellular pool of acetyl-CoA, a critical precursor for the synthesis of fatty acids and cholesterol.[6]

Caption: HCA competitively inhibits ATP Citrate Lyase, reducing Acetyl-CoA for fatty acid synthesis.

The reduction in malonyl-CoA levels, a downstream product of acetyl-CoA carboxylation, can also lead to the disinhibition of carnitine palmitoyltransferase-1 (CPT-1), potentially promoting fatty acid oxidation.[4]

Modulation of Serotonin Levels

Preclinical studies suggest that HCA may influence appetite regulation by increasing the release and availability of serotonin in the brain.[15][16] This neurotransmitter is known to play a crucial role in satiety and mood. An in vitro study using rat brain cortex slices demonstrated that HCA can elicit a concentration-dependent increase in the efflux of serotonin.[6][19]

Caption: HCA may increase serotonin release in the brain, potentially leading to appetite suppression.

Activation of AMP-Activated Protein Kinase (AMPK)

Recent research has indicated that HCA can promote the phosphorylation and activation of AMP-activated protein kinase (AMPK) in certain cell types.[10] AMPK is a master regulator of cellular energy homeostasis. Its activation typically shifts metabolism from anabolic processes, such as fatty acid synthesis, to catabolic processes that generate ATP.

Caption: HCA promotes the activation of AMPK, a key regulator of cellular energy metabolism.

Experimental Protocols

Extraction of Hydroxycitric Acid from Garcinia Fruit Rind

This protocol describes a general method for the extraction of HCA.

Materials:

-

Dried fruit rinds of Garcinia cambogia

-

Ethanol (95%)

-

Soxhlet extractor

-

Whatman No. 1 filter paper

-

Rotary evaporator

-

Deionized water

-

Dowex-50 [H+] cation exchange resin

-

Magnetic stirrer

Procedure:

-

Grind the dried fruit rinds into a fine powder.

-

Extract approximately 10 g of the powdered rind with 200 mL of 95% ethanol using a Soxhlet extractor for a minimum of 3 hours.

-

Filter the extract through Whatman No. 1 filter paper.

-

Concentrate the filtrate using a rotary evaporator to obtain a crude extract.

-

For purification, suspend a known amount of the crude extract in deionized water.

-

Add Dowex-50 [H+] cation exchange resin and stir for 20 minutes to remove cations.

-

Decant the supernatant and wash the resin with deionized water until the washings are neutral.

-

Combine the supernatant and washings for subsequent analysis.

Quantification of Hydroxycitric Acid by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from validated methods for HCA analysis.[8][20][21]

Instrumentation and Conditions:

-

HPLC System: With UV or PDA detector

-

Column: C18 reverse-phase column (e.g., Agilent TC-C18, 250 mm x 4.6 mm, 5 µm)

-

Mobile Phase: 6 mM Sulfuric acid in HPLC-grade water, filtered and degassed.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 210 nm

-

Injection Volume: 10-20 µL

-

Column Temperature: 30°C

Procedure:

-

Standard Preparation: Prepare a stock solution of a certified HCA standard (e.g., calcium salt) in deionized water. Create a series of working standards by serial dilution to generate a calibration curve (e.g., 0.2 to 1.0 mg/mL).

-

Sample Preparation: Dilute the purified HCA extract (from section 5.1) with the mobile phase to a concentration within the range of the calibration curve. Filter the sample through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the standards and samples onto the HPLC system.

-

Quantification: Identify the HCA peak based on its retention time compared to the standard. Calculate the concentration of HCA in the samples by correlating the peak area with the calibration curve.

ATP Citrate Lyase Activity Assay

This protocol is based on a coupled enzymatic assay.[22][23][24]

Materials:

-

Cell or tissue lysate containing ATP citrate lyase

-

Assay Buffer: 150 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 20 mM sodium citrate, 2 mM DTT

-

ATP solution (5 mM)

-

Coenzyme A (CoA) solution (300 µM)

-

NADH solution (100-200 µM)

-

Malate dehydrogenase (MDH) (approx. 500 U/mL)

-

HCA solution (for inhibition studies)

-

Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

-

Prepare the cell or tissue lysate by homogenizing in a suitable lysis buffer and clarifying by centrifugation.

-

In a microplate or cuvette, prepare the reaction mixture by combining the assay buffer, CoA, NADH, and MDH.

-

Add the cell lysate to the reaction mixture. For inhibition studies, pre-incubate the lysate with various concentrations of HCA.

-

Initiate the reaction by adding ATP.

-

Immediately measure the absorbance at 340 nm (A_initial) and continue to monitor the decrease in absorbance over time (e.g., for 15 minutes at 30°C) to get A_final. The rate of NADH oxidation is proportional to the activity of ATP citrate lyase.

-

Calculate the enzyme activity based on the rate of change in absorbance, using the molar extinction coefficient of NADH.

Conclusion and Future Directions

The research landscape of hydroxycitric acid has evolved from its roots in traditional medicine to detailed biochemical and clinical investigations. Its primary mechanism, the inhibition of ATP citrate lyase, is well-established, and its influence on other metabolic pathways, such as serotonin signaling and AMPK activation, presents exciting avenues for further research. While preclinical studies have shown promise, the results from human clinical trials have been varied, indicating a need for more rigorous, long-term studies with standardized HCA formulations and dosages. Future research should focus on optimizing the bioavailability of HCA, further elucidating its downstream signaling effects, and conducting large-scale clinical trials to definitively establish its therapeutic efficacy and safety profile for metabolic disorders. This comprehensive understanding is crucial for the successful translation of HCA from a nutritional supplement to a potential therapeutic agent in the pharmaceutical landscape.

References

- 1. researchgate.net [researchgate.net]

- 2. Hydroxycitric acid - Wikipedia [en.wikipedia.org]

- 3. Development and Validation of an Analytical Method to Quantitate Hydroxycitric Acid, the Key Constituent in Garcinia cambogia Extract, in Rodent Plasma and Fetus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A clinical and computational study on anti-obesity effects of hydroxycitric acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Effect of hydroxycitric acid on serotonin release from isolated rat brain cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ijpsonline.com [ijpsonline.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Development and Validation of an Analytical Method to Quantitate Hydroxycitric Acid, the Key Constituent in Garcinia cambogia Extract, in Rodent Plasma and Fetus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Hydroxycitric Acid Inhibits Chronic Myelogenous Leukemia Growth through Activation of AMPK and mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cabidigitallibrary.org [cabidigitallibrary.org]

- 12. Food-Effect on (-) - Hydroxycitric Acid Absorption After Oral Administration of Garcinia cambogia Extract Formulation: a Phase I, Randomized, Cross-Over Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Comparative bioavailability of (−)‐hydroxycitric acid from oral administration of HCA calcium salt and calcium‐potassium double salt in Albino Wistar rats | Semantic Scholar [semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. livar.net [livar.net]

- 16. Hydroxycitric acid reverses tamoxifen resistance through inhibition of ATP citrate lyase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. The Use of Garcinia Extract (Hydroxycitric Acid) as a Weight loss Supplement: A Systematic Review and Meta-Analysis of Randomised Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. cabidigitallibrary.org [cabidigitallibrary.org]

- 21. tsijournals.com [tsijournals.com]

- 22. Frontiers | Impact of ATP-citrate lyase catalytic activity and serine 455 phosphorylation on histone acetylation and inflammatory responses in human monocytic THP-1 cells [frontiersin.org]

- 23. High Level of ATP Citrate Lyase Expression in Human and Rat Pancreatic Islets - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Identification of the Citrate-binding Site of Human ATP-Citrate Lyase Using X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Hydroxycitric Acid: From Molecular Structure to Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxycitric acid (HCA) is a naturally occurring derivative of citric acid, predominantly found in the fruit rinds of plants such as Garcinia cambogia, Garcinia indica, and Garcinia atroviridis. It has garnered significant attention in the scientific community for its potential as a weight management agent and its impact on lipid metabolism. This technical guide provides a comprehensive overview of HCA, focusing on its chemical properties, mechanism of action, and the experimental evidence supporting its biological effects.

Chemical and Molecular Characteristics

Hydroxycitric acid is a C6 tricarboxylic acid with the molecular formula C₆H₈O₈ and a molecular weight of approximately 208.12 g/mol . It exists as four stereoisomers: (+)- and (-)-hydroxycitric acid, and (+)- and (-)-allo-hydroxycitric acid. The (-)-hydroxycitric acid isomer is the most abundant natural form and is the focus of most biological research.

CAS Numbers

There are several CAS (Chemical Abstracts Service) numbers associated with hydroxycitric acid and its various forms, reflecting its isomeric and salt variations.

| Compound | CAS Number |

| Hydroxycitric acid (racemic mixture) | 6205-14-7 |

| (-)-Hydroxycitric acid | 27750-10-3 |

Molecular Structure

The molecular structure of hydroxycitric acid is similar to that of citric acid, with the addition of a hydroxyl group. This structural feature is crucial for its biological activity.

Mechanism of Action: Inhibition of ATP Citrate Lyase

The primary mechanism by which (-)-hydroxycitric acid exerts its biological effects is through the competitive inhibition of the enzyme ATP citrate lyase (ACLY).[1] ACLY is a key enzyme in the lipogenesis pathway, responsible for the conversion of citrate to acetyl-CoA, a fundamental building block for the synthesis of fatty acids and cholesterol.

By competitively inhibiting ACLY, HCA reduces the available pool of cytosolic acetyl-CoA. This limitation in a crucial substrate for fatty acid synthase and HMG-CoA reductase leads to a downstream reduction in the synthesis of fatty acids and cholesterol.

Signaling Pathway of Hydroxycitric Acid's Action

The following diagram illustrates the metabolic pathway affected by hydroxycitric acid.

Quantitative Data on the Efficacy of Hydroxycitric Acid

The inhibitory effect of HCA on ACLY and its subsequent impact on lipid metabolism have been quantified in numerous in vitro and in vivo studies.

In Vitro Inhibition of ATP Citrate Lyase

The potency of HCA as an ACLY inhibitor is typically measured by its inhibition constant (Ki) and half-maximal inhibitory concentration (IC50).

| Parameter | Value | Source Organism/Tissue | Reference |

| Ki | 0.8 µM | Rat Brain | [2] |

| Ki | 3 µM | Not Specified | [3] |

| Ki | 300 µM | Not Specified | [3] |

Note: The significant variation in reported Ki values may be attributable to differences in experimental conditions, enzyme purity, and the specific HCA isomer used.

Clinical Trial Data on Lipid Profile

Several clinical trials have investigated the effects of HCA supplementation on human lipid profiles. A meta-analysis of randomized controlled trials provided the following weighted mean differences (WMD) in lipid parameters.[4]

| Lipid Parameter | Weighted Mean Difference (WMD) | 95% Confidence Interval (CI) | p-value |

| Total Cholesterol | -6.76 mg/dL | -12.39 to -0.59 | 0.032 |

| Triglycerides | -24.21 mg/dL | -37.84 to -10.58 | < 0.001 |

| HDL Cholesterol | +2.95 mg/dL | 2.01 to 3.89 | < 0.001 |

| LDL Cholesterol | -1.15 mg/dL | -16.08 to 13.78 | 0.880 |

Another clinical study on 100 obese individuals over a 3-month period reported the following average reductions in serum lipid levels.

| Lipid Parameter | Average Reduction |

| Triglycerides | 20 mg/dL |

| Cholesterol | 4.4 mg/dL |

| LDL Cholesterol | 4.7 mg/dL |

| HDL Cholesterol | 2.5 mg/dL |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline typical experimental protocols used to assess the efficacy of hydroxycitric acid.

In Vitro ATP Citrate Lyase Activity Assay

This protocol describes a direct homogeneous assay to measure ACLY activity, suitable for high-throughput screening of inhibitors.

Detailed Methodology:

-

Reaction Mixture Preparation: In a 384-well plate, prepare a reaction buffer containing 87 mM Tris (pH 8.0), 20 µM MgCl₂, 10 mM KCl, and 10 mM DTT.

-

Substrate Addition: Add the substrates to the reaction buffer: 100 µM CoA, 400 µM ATP, and 150 µM [¹⁴C]citrate.

-

Inhibitor Addition: Add varying concentrations of hydroxycitric acid or the vehicle control to the wells.

-

Enzyme Initiation: Initiate the reaction by adding purified human ACLY enzyme.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 3 hours).

-

Reaction Termination: Stop the reaction by adding EDTA to a final concentration of ~24 mM.

-

Signal Detection: Add MicroScint-O to each well, which specifically detects the [¹⁴C]acetyl-CoA product.

-

Measurement: After overnight incubation with gentle shaking, measure the radioactivity using a liquid scintillation counter.

In Vivo Assessment of Lipid Profile in a Rodent Model

This protocol outlines a general procedure for evaluating the effect of HCA on the lipid profile of rodents with diet-induced hypercholesterolemia.

Experimental Workflow:

Detailed Methodology:

-

Animal Model: Use a suitable rodent model, such as Sprague-Dawley rats or C57BL/6 mice.

-

Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week.

-

Induction of Hypercholesterolemia: Feed the animals a high-fat diet (HFD) for a specified period (e.g., 4-8 weeks) to induce an increase in serum lipid levels. A typical HFD may contain 40-60% of calories from fat.

-

Grouping and Treatment: Randomly divide the animals into control and treatment groups. The control group receives the vehicle (e.g., water or saline), while the treatment group(s) receive hydroxycitric acid at various dosages, typically administered via oral gavage daily for several weeks.

-

Monitoring: Throughout the study, monitor the body weight, food intake, and water consumption of the animals.

-

Sample Collection: At the end of the treatment period, euthanize the animals and collect blood samples via cardiac puncture. Tissues such as the liver can also be collected for further analysis.

-

Lipid Profile Analysis: Centrifuge the blood samples to obtain serum. Analyze the serum for total cholesterol (TC), triglycerides (TG), high-density lipoprotein (HDL) cholesterol, and low-density lipoprotein (LDL) cholesterol using commercially available enzymatic kits.

Conclusion

Hydroxycitric acid is a well-characterized inhibitor of ATP citrate lyase, a critical enzyme in the de novo synthesis of fatty acids and cholesterol. The available in vitro and clinical data provide a strong rationale for its potential use in managing hyperlipidemia and supporting weight management. The experimental protocols outlined in this guide offer standardized methods for further research and development of HCA-based therapeutics. Further long-term and high-quality clinical trials are warranted to fully elucidate its clinical efficacy and safety profile.

References

- 1. Hydroxycitric acid reverses tamoxifen resistance through inhibition of ATP citrate lyase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of (-)hydroxycitrate on the activities of ATP citrate lyase and the enzymes of acetyl-CoA metabolism in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The effects of Garcinia cambogia (hydroxycitric acid) on lipid profile: A systematic review and meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility and Stability of 1,2,3-Propanetricarboxylic acid, 1,2-dihydroxy- (Hydroxycitric Acid)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3-Propanetricarboxylic acid, 1,2-dihydroxy-, commonly known as hydroxycitric acid (HCA), is a derivative of citric acid found in various tropical plants, most notably Garcinia cambogia. HCA has garnered significant interest in the pharmaceutical and nutraceutical industries for its potential role in weight management and as a dietary supplement. Its proposed mechanism of action involves the competitive inhibition of ATP citrate lyase, an enzyme implicated in lipogenesis.

This technical guide provides a comprehensive overview of the solubility and stability of HCA, critical parameters for its formulation, and development into effective and safe products. The information presented herein is intended to support researchers, scientists, and drug development professionals in their work with this bioactive compound.

Chemical Properties

-

IUPAC Name: 1,2-dihydroxypropane-1,2,3-tricarboxylic acid

-

Molecular Formula: C₆H₈O₈

-

Molecular Weight: 208.12 g/mol

-

Structure: HCA possesses two chiral centers, leading to four possible stereoisomers. The naturally occurring and biologically active form is (-)-hydroxycitric acid.

A key characteristic of HCA is its propensity to exist in equilibrium with its less reactive lactone form. This equilibrium is influenced by factors such as temperature and pH, which has significant implications for its stability and bioavailability.

Solubility Profile

The solubility of HCA is a critical factor in its absorption and bioavailability. Generally, HCA is more soluble in polar solvents. The solubility is also highly dependent on the salt form of the acid.

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for HCA and its common salts. It is important to note that comprehensive solubility data across a wide range of solvents and temperatures is not extensively available in the public domain, and further experimental determination is recommended for specific formulation development.

| Compound/Salt | Solvent | Temperature (°C) | Solubility | Reference |

| (-)-Hydroxycitric acid | Water | 60 | 5 mg/mL (with pH adjustment to 4 with HCl and sonication) | [1] |

| (-)-Hydroxycitric acid | Methanol | Not Specified | Less soluble than in water | [2] |

| (-)-Hydroxycitric acid | Acetone | Not Specified | Less soluble than in water | [2] |

| (-)-Hydroxycitric acid | Chloroform | Not Specified | Soluble | [3] |

| (-)-Hydroxycitric acid | Dichloromethane | Not Specified | Soluble | [3] |

| (-)-Hydroxycitric acid | Ethyl Acetate | Not Specified | Soluble | [3] |

| (-)-Hydroxycitric acid | DMSO | Not Specified | Soluble | [3] |

| (-)-Hydroxycitrate Calcium Salt | Water | Not Specified | Insoluble/Poorly soluble (<50%) | [4][5] |

| (-)-Hydroxycitrate Potassium Salt | Water | Not Specified | Good water solubility | [6] |

| (-)-Hydroxycitrate Sodium Salt | Water | Not Specified | Presumed to be water-soluble | [7] |

| HCA-SX (Calcium-Potassium Salt) | Water | Not Specified | Completely water-soluble | [4] |

Note: The term "soluble" in some references is qualitative and does not provide a specific concentration.

Stability Profile

HCA is known to be an unstable molecule, readily converting to its more stable lactone form, especially under aqueous and/or acidic conditions[8]. This conversion is a critical consideration for storage, formulation, and analytical quantification.

Hydroxycitric Acid - Lactone Equilibrium

The reversible conversion between HCA and its lactone is a key aspect of its chemistry.

Caption: Equilibrium between Hydroxycitric Acid and its Lactone form.

Quantitative Stability Data

The stability of HCA is influenced by temperature, pH, and the matrix in which it is present. The following table summarizes available stability data.

| Matrix | Storage Conditions | Duration | Stability Results | Reference |

| Rat Plasma | -70°C | 762 days | Stable (Recovery: 96.6% - 108.9%) | [9] |

| Rat Plasma | Freeze-Thaw Cycles (-70°C to ambient) | 2 cycles | Stable (Recovery: 105.6% - 107.1%) | [9] |

| Fetal Homogenate | -70°C | 476 days | Stable (Recovery: 92.3% - 103.2%) | [9] |

| Garcinia atroviridis Powder (in HDPE and PET bottles) | 40°C, 75% RH (Accelerated) | 3 months | HCA content remained stable | |

| Garcinia atroviridis Powder (in HDPE and PET bottles) | 40°C, 75% RH (Accelerated) | 4 months | HCA content decreased by 32% (HDPE) and 41% (PET) |

Experimental Protocols

The following sections provide detailed methodologies for assessing the solubility and stability of HCA.

Protocol for Determining Equilibrium Solubility (Shake-Flask Method)

This protocol is a widely accepted method for determining the equilibrium solubility of a compound.

5.1.1 Materials and Equipment

-

Hydroxycitric acid (or its salt)

-

Selected solvents (e.g., water, ethanol, methanol, DMSO)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV at 210 nm)

-

Volumetric flasks and pipettes

5.1.2 Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of HCA to a known volume of the solvent in a glass vial. The presence of undissolved solid is essential.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 300 RPM).

-

Agitate for a sufficient period to reach equilibrium (typically 24-72 hours). To confirm equilibrium, samples can be taken at various time points (e.g., 24, 48, and 72 hours) until the concentration of HCA in the solution remains constant.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and let them stand to allow the excess solid to sediment.

-

Centrifuge the vials to further separate the solid from the supernatant.

-

Carefully withdraw a known volume of the supernatant using a pipette and filter it through a syringe filter to remove any remaining undissolved particles.

-

-

Quantification:

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated HPLC method to determine the concentration of HCA.

-

Prepare a calibration curve using standard solutions of HCA of known concentrations to ensure accurate quantification.

-

-

Data Reporting:

-

Calculate the solubility of HCA in the solvent at the specified temperature.

-

Report the solubility in units of mass per volume (e.g., mg/mL or g/100 mL).

-

Caption: Experimental workflow for determining solubility via the shake-flask method.

Protocol for Stability Testing of HCA in Solution

This protocol outlines a general approach for assessing the stability of HCA in solution under various conditions.

5.2.1 Materials and Equipment

-

Hydroxycitric acid

-

Buffers of various pH values (e.g., pH 2, 4, 7, 9)

-

Temperature-controlled chambers or water baths

-

HPLC system with a validated method for the simultaneous quantification of HCA and its lactone

-

Volumetric flasks and pipettes

-

pH meter

5.2.2 Procedure

-

Sample Preparation:

-

Prepare stock solutions of HCA in the selected pH buffers.

-

Distribute the solutions into sealed vials to prevent evaporation.

-

-

Storage:

-

Store the vials at different temperatures (e.g., 4°C, 25°C, 40°C, and 60°C).

-

Protect the samples from light if photosensitivity is a concern.

-

-

Sampling and Analysis:

-

At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30 days), withdraw a vial from each storage condition.

-

Immediately analyze the sample using the validated HPLC method to determine the concentrations of HCA and its lactone.

-

-

Data Analysis:

-

Plot the concentration of HCA versus time for each condition.

-

Determine the degradation kinetics (e.g., zero-order, first-order) by fitting the data to the appropriate kinetic models.

-

Calculate the degradation rate constant (k) and the half-life (t₁/₂) of HCA at each condition.

-

For temperature-dependent degradation, an Arrhenius plot (ln(k) vs. 1/T) can be constructed to determine the activation energy of the degradation reaction and to predict the shelf-life at other temperatures.

-

Caption: Experimental workflow for a solution stability study of HCA.

HPLC Method for Quantification of HCA and its Lactone

A robust analytical method is essential for accurate solubility and stability studies. The following is a representative HPLC method.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)[7].

-

Mobile Phase: Isocratic elution with 0.1 M sodium sulfate in water, with the pH adjusted to 2.1 with sulfuric acid[7].

-

Flow Rate: 0.5 mL/min[7].

-

Detection: UV at 210 nm.

-

Injection Volume: 20 µL.

-

Column Temperature: 30°C.

Note: Method validation (linearity, accuracy, precision, selectivity) is crucial before use.

Conclusion

This technical guide has summarized the currently available information on the solubility and stability of 1,2,3-propanetricarboxylic acid, 1,2-dihydroxy- (hydroxycitric acid). While HCA's solubility is generally favored in polar solvents and can be significantly enhanced through the formation of specific salts like the calcium-potassium double salt, there is a clear need for more comprehensive quantitative solubility data in a wider range of pharmaceutically relevant solvents and at various temperatures.

The inherent instability of HCA and its equilibrium with the lactone form are critical factors that must be carefully managed during formulation and storage. The provided stability data offers some insights, but more detailed kinetic studies under different pH and temperature conditions are required to fully characterize its degradation profile and to develop robust strategies for its stabilization.

The experimental protocols detailed in this guide provide a solid foundation for researchers to generate the necessary data to fill these knowledge gaps. Such data will be invaluable for the successful development of stable and bioavailable HCA-containing products for the pharmaceutical and nutraceutical markets.

References

- 1. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. benchchem.com [benchchem.com]

- 4. Bioefficacy of a novel calcium-potassium salt of (-)-hydroxycitric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 921226-01-9・(-)-Hydroxycitric Acid Calcium Salt Standard・084-07821[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 6. WO2003092730A1 - Hydroxycitric acid salt composition and method of making - Google Patents [patents.google.com]

- 7. ijpsonline.com [ijpsonline.com]

- 8. Development and Validation of an Analytical Method to Quantitate Hydroxycitric Acid, the Key Constituent in Garcinia cambogia Extract, in Rodent Plasma and Fetus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

Biochemical Pathways Involving Hydroxycitric Acid: A Technical Guide

Introduction

(-)-Hydroxycitric acid (HCA) is a natural derivative of citric acid, predominantly found in the fruit rinds of plants like Garcinia cambogia, Garcinia indica, and Garcinia atroviridis.[1][2] It has garnered significant attention in the scientific community for its potential role in metabolic regulation, particularly in the context of weight management and obesity.[2] The primary mechanism of action attributed to HCA is the competitive inhibition of the cytosolic enzyme ATP citrate lyase (ACLY).[1][3] This inhibition triggers a cascade of downstream effects, influencing lipid metabolism, energy expenditure, and appetite regulation. This technical guide provides an in-depth exploration of the core biochemical pathways involving HCA, supported by quantitative data, detailed experimental protocols, and pathway visualizations for researchers, scientists, and drug development professionals.

Core Biochemical Pathway: Inhibition of ATP Citrate Lyase

The cornerstone of HCA's biochemical activity is its role as a potent, competitive inhibitor of ATP citrate lyase (ACLY).[1][4] ACLY is a crucial enzyme in cellular metabolism, responsible for catalyzing the conversion of citrate and Coenzyme A (CoA) into acetyl-CoA and oxaloacetate in the cytoplasm, a reaction that requires ATP.[5][6]

The acetyl-CoA produced by ACLY is the fundamental two-carbon building block for the de novo synthesis of fatty acids and cholesterol.[7] By inhibiting ACLY, HCA effectively reduces the available pool of cytosolic acetyl-CoA, thereby limiting the substrates necessary for lipogenesis.[8] This action links carbohydrate metabolism (which produces citrate in the mitochondria) directly to fat synthesis.

Downstream Metabolic Consequences of ACLY Inhibition

The reduction in cytosolic acetyl-CoA initiated by HCA has several significant downstream effects on interconnected metabolic pathways.

Inhibition of De Novo Lipogenesis and Cholesterogenesis

The most direct consequence of ACLY inhibition is the suppression of de novo lipogenesis (fatty acid synthesis) and cholesterogenesis.[1][2] With a limited supply of acetyl-CoA, the subsequent steps, including the formation of malonyl-CoA (the rate-limiting step in fatty acid synthesis), are downregulated. This leads to a reduction in the synthesis and accumulation of triglycerides and cholesterol.[7]

Several studies have quantified this effect. A computational modeling study predicted that HCA-mediated inhibition of ACLY could reduce the steady-state triglyceride level by 70% and cholesterol levels by 18%. In cultured primary chicken hepatocytes, HCA treatment significantly decreased the number and total area of lipid droplets and reduced the mRNA levels of fatty acid synthase (FAS).[4]

Promotion of Glycogenesis and Fatty Acid Oxidation

By blocking the conversion of citrate to acetyl-CoA in the cytosol, HCA can lead to a temporary accumulation of citrate. This citrate can be redirected, promoting the storage of glucose as glycogen in the liver and muscles.[1] The inhibition of ACLY diverts dietary carbohydrates away from fat synthesis and towards glycogen synthesis.[1]

Furthermore, the decrease in malonyl-CoA levels has another important effect. Malonyl-CoA is a known inhibitor of carnitine palmitoyltransferase 1 (CPT1), the rate-limiting enzyme for the transport of fatty acids into the mitochondria for β-oxidation. By reducing malonyl-CoA levels, HCA can disinhibit CPT1, leading to an increase in fatty acid oxidation and energy expenditure.[7]

Modulation of Gene Expression

HCA has been shown to affect the expression of genes involved in lipid metabolism. Studies in chicken hepatocytes demonstrated that HCA treatment significantly decreased the mRNA levels of ACLY, fatty acid synthase (FAS), and sterol regulatory element-binding protein-1c (SREBP-1c), a key transcription factor for lipogenesis.[4] Conversely, the mRNA level of peroxisome proliferator-activated receptor alpha (PPARα), which promotes fatty acid oxidation, was significantly increased.[4][7]

Appetite Regulation Pathway: Serotonin Modulation